molecular formula C11H11BO2S B14088701 (4-(o-Tolyl)thiophen-2-yl)boronic acid

(4-(o-Tolyl)thiophen-2-yl)boronic acid

Cat. No.: B14088701
M. Wt: 218.08 g/mol
InChI Key: GPTHZBKGTPYFCM-UHFFFAOYSA-N
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Description

(4-(o-Tolyl)thiophen-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an o-tolyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(o-Tolyl)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-(o-Tolyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry: (4-(o-Tolyl)thiophen-2-yl)boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the preparation of conjugated polymers and materials for organic electronics.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and pharmaceuticals

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(o-Tolyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (4-(o-Tolyl)thiophen-2-yl)boronic acid is unique due to the presence of both the thiophene ring and the o-tolyl group, which confer specific electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and materials with tailored functionalities.

Properties

Molecular Formula

C11H11BO2S

Molecular Weight

218.08 g/mol

IUPAC Name

[4-(2-methylphenyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C11H11BO2S/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7,13-14H,1H3

InChI Key

GPTHZBKGTPYFCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=CC=CC=C2C)(O)O

Origin of Product

United States

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